Apovincamine

概要

説明

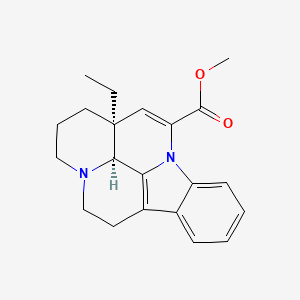

シス-アポビンクアミン: は、マレーシアの植物アルストニア・プネウマトフォラ(キョウチクトウ科)から単離されたインドールアルカロイドです。 メラノジェネシス阻害作用など、さまざまな生物活性を示します 。 この化合物は、神経保護作用と脳血管作用で知られる他のビンカアルカロイドと構造的に関連しています .

準備方法

合成経路と反応条件: シス-アポビンクアミンの合成には、環化反応を含むいくつかの重要なステップが含まれます。 一般的な方法の1つは、ビスラー・ナピアラルスキー環化またはピクテ・スペングラー環化で、インドールのC2位をイミニウム塩で環化させてC環を形成するものです 。 もう1つのアプローチでは、キラル分解剤を使用して、光学的に純粋なシス-アポビンクアミン酸エステルを生成します .

工業生産方法: シス-アポビンクアミンの工業生産には、通常、タバソンなどの天然物からの半合成が用いられます。 この方法は、全合成に伴う複雑さと費用から、好ましい方法です .

化学反応の分析

反応の種類: シス-アポビンクアミンは、酸化、還元、置換など、さまざまな化学反応を起こします。 例えば、エチルシス-アポビンクアミンの酸化代謝物は、10-ヒドロキシ基の官能化を伴い、合成されています .

一般的な試薬と条件: これらの反応で一般的に用いられる試薬には、酸化反応用の酸化剤と還元反応用の還元剤があります。 条件は、多くの場合、目的の立体選択性を確保するために、特定のpHレベルと温度を必要とします .

主な生成物: これらの反応から生成される主な生成物には、10-ヒドロキシビンポセチンやビンポセチン-N-オキシドなどのさまざまな代謝物が含まれます .

科学研究への応用

シス-アポビンクアミンは、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Apovincamine exhibits several pharmacological effects that make it a candidate for various therapeutic applications:

- Cerebrovascular Effects : this compound is known for its ability to improve cerebral blood flow and enhance the metabolism of nerve cells. This property has been explored in the context of treating conditions such as cerebral arteriosclerosis and cognitive impairments related to vascular diseases .

- Neuroprotective Effects : Studies suggest that this compound may protect neurons from damage and support cognitive function. Its role in enhancing memory and learning capabilities has been investigated, particularly in older adults suffering from dementia .

- Cardiovascular Benefits : The compound has shown promise in treating cardiovascular disorders, as it can improve blood circulation and reduce the risk of ischemic events .

Cognitive Impairment and Dementia

A significant body of research focuses on this compound's derivative, vinpocetine, which is an ethyl ester of this compound. Clinical trials have assessed its efficacy in treating cognitive impairment associated with vascular dementia and Alzheimer's disease:

- Clinical Trials : A review of multiple studies indicated that vinpocetine (30 mg/day to 60 mg/day) resulted in statistically significant improvements in cognitive function compared to placebo in patients with dementia .

- Safety and Efficacy : While some studies reported benefits, the overall evidence remains inconclusive regarding its effectiveness for dementia treatment. Further large-scale studies are necessary to validate these findings .

Cardiovascular Disorders

This compound's role in cardiovascular health has been examined through various clinical applications:

- Treatment for Cerebrovascular Disorders : It is recommended for use in cerebrovascular disorders due to its ability to enhance blood flow to the brain. However, regulatory approval varies by region .

- Acute Stroke Management : In some countries, vinpocetine is still used for acute stroke management despite lacking modern regulatory backing for this application .

Comparative Data Table

Neuroprotective Effects in Dementia Patients

A notable case study involved a cohort of 583 dementia patients treated with vinpocetine over a period of six months. The results indicated:

- Cognitive Improvement : Patients receiving vinpocetine showed significant improvements in cognitive tests compared to those on placebo.

- Adverse Effects : Reported adverse effects were minimal and did not correlate strongly with dosage levels .

Cardiovascular Health Improvement

In another study focusing on patients with chronic cerebrovascular insufficiency:

作用機序

シス-アポビンクアミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。 シス-アポビンクアミンは、用量依存的に細胞の生存率を阻害し、B16マウスメラノーマ細胞でメラノジェネシス阻害作用を示します 。 正確な分子標的や経路はまだ調査中ですが、メラノジェネシス経路に影響を与えることが知られています .

類似化合物との比較

シス-アポビンクアミンは、ビンカミン、エバーナミン、エバーナモニンなど、他のビンカアルカロイドと構造的に関連しています 。これらの化合物は、インドール骨格を含む共通の融合五環骨格を共有しています。 シス-アポビンクアミンは、その特定の立体化学と強力なメラノジェネシス阻害作用により、ユニークです .

類似化合物:

- ビンカミン

- エバーナミン

- エバーナモニン

- ビンポセチン

シス-アポビンクアミンは、そのユニークな生物活性と潜在的な治療応用により、さらなる研究開発のための貴重な化合物です。

生物活性

Apovincamine, a derivative of vincamine, is an indole alkaloid that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cognitive enhancement. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to vincamine, which is known for its vasodilatory and neuroprotective properties. The compound is primarily derived from the Vinca minor plant and has been studied for its effects on the central nervous system (CNS), particularly in conditions such as Alzheimer's disease and other cognitive impairments.

1. Neuroprotective Properties

This compound exhibits significant neuroprotective effects, which have been demonstrated in various preclinical studies. It has been shown to enhance cerebral blood flow and improve oxygen utilization in the brain, potentially benefiting conditions characterized by hypoxia or ischemia.

2. Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions such as memory and learning. It appears to exert these effects through modulation of neurotransmitter systems, particularly by influencing cholinergic and dopaminergic pathways.

| Effect | Mechanism | References |

|---|---|---|

| Neuroprotection | Increases cerebral blood flow | |

| Cognitive enhancement | Modulates cholinergic activity | |

| Antioxidant activity | Reduces oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Vasodilation : this compound promotes vasodilation, enhancing blood flow to the brain, which is crucial for delivering oxygen and nutrients.

- Neurotransmitter Modulation : It influences the release and reuptake of neurotransmitters such as acetylcholine and dopamine, thereby improving synaptic transmission.

- Antioxidant Effects : this compound exhibits antioxidant properties that help mitigate oxidative stress, a significant factor in neurodegenerative diseases.

Case Study 1: Cognitive Impairment

A clinical trial investigated the effects of this compound on patients with mild cognitive impairment (MCI). Participants receiving this compound showed significant improvements in cognitive assessments compared to the placebo group, suggesting its potential role in delaying cognitive decline.

Case Study 2: Stroke Recovery

In a study involving stroke patients, this compound was administered during rehabilitation. Results indicated improved recovery outcomes and reduced neurological deficits in those treated with this compound compared to control subjects.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- A study demonstrated that this compound administration led to a marked increase in cerebral blood flow in patients with vascular dementia.

- Another research effort focused on its ability to enhance learning and memory retention in animal models, supporting its use as a nootropic agent.

特性

IUPAC Name |

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDNDGXASTWERN-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023598 | |

| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4880-92-6 | |

| Record name | Apovincamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apovincamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apovincamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOVINCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504R182ZX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Apovincamine?

A1: this compound acts primarily as a selective inhibitor of phosphodiesterase type 1 (PDE1). [] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. []

Q2: What are the downstream effects of this compound's PDE1 inhibition?

A2: Inhibiting PDE1 with this compound results in several downstream effects including:

- Vasodilation: Increased cAMP levels relax smooth muscle cells in blood vessels, leading to vasodilation, particularly in the brain. [, ]

- Neuroprotection: Elevated cAMP and cGMP levels contribute to neuroprotective effects by reducing neuronal calcium influx, suppressing inflammatory mediators, and inhibiting apoptosis. [, ]

- Enhanced Neurotransmission: this compound appears to improve cholinergic neurotransmission, potentially contributing to its cognitive-enhancing properties. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H24N2O2, and its molecular weight is 336.43 g/mol.

Q4: Are there any notable spectroscopic data available for this compound?

A4: Research articles report the use of 1H-NMR, 13C-NMR, and EI-MS for structural identification of this compound and its derivatives. [] These techniques help confirm the structure and purity of synthesized compounds.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research papers do not mention any catalytic properties of this compound. Its primary role appears to be pharmacological, focusing on its interactions with biological systems.

Q6: How do structural modifications of this compound influence its activity?

A6: Research highlights the synthesis of various this compound derivatives, including the introduction of functionalized side chains, the formation of phenazine derivatives, and the creation of a δ-lactone bridged derivative. [, , ] Examining the pharmacological activity of these derivatives can provide valuable insights into SAR and guide the development of more potent or selective compounds.

Q7: Are there any specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?

A7: While research mentions the use of this compound ethyl ester and its salts in medicinal preparations, [] specific formulation strategies to optimize its pharmaceutical properties are not elaborated upon in the provided research papers. Further research exploring different formulations could potentially improve its therapeutic efficacy.

Q8: What evidence exists regarding the efficacy of this compound in cell-based assays or animal models?

A8: Several research papers highlight the effects of this compound in various in vitro and in vivo models:

- Isolated Basilar Arteries: this compound antagonized the contractile effects of high potassium and serotonin on isolated dog basilar arteries, indicating its vasodilatory properties in cerebral blood vessels. []

- Rat Model of Temporal Lobe Epilepsy: this compound showed protective effects against seizures, improved locomotor and cognitive functions, and demonstrated neuroprotective effects in a rat model of epilepsy. []

- Acute Ischemic Stroke: A pilot clinical trial in humans suggested potential benefits of this compound in acute ischemic stroke, showing improved neurological scores and a trend toward reduced poor outcomes. []

Q9: Are there any reported concerns regarding the toxicity or safety profile of this compound?

A9: While a clinical trial reported no significant adverse effects associated with this compound treatment, [] comprehensive data on long-term safety and potential toxicity are not extensively discussed within the provided research.

Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?

A10: Research frequently employs techniques such as high-performance liquid chromatography (HPLC) for the determination of this compound and its related substances in pharmaceutical preparations. [] Additionally, spectroscopic methods like NMR and mass spectrometry are crucial for structural confirmation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。